molecular formula C18H12BrF3N2O2S B2781196 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide CAS No. 1092346-17-2

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide

Número de catálogo: B2781196
Número CAS: 1092346-17-2
Peso molecular: 457.27
Clave InChI: XTVSPTQIPXBXQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is a complex organic compound featuring a bromine atom, a trifluoromethyl group, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the benzene ring enables palladium-catalyzed cross-coupling reactions with boronic acids. This reaction is critical for introducing aryl or heteroaryl groups to modulate biological activity.

Table 1: Representative Suzuki Coupling Conditions

Boronic Acid PartnerCatalyst SystemBaseSolventYield (%)Application Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O85–92Anticancer derivatives
Pyridinylboronic acidPdCl₂(dppf)CsFTHF78–84Kinase inhibitors

Key Findings:

  • Coupling at the brominated benzene ring enhances π-stacking interactions in enzyme-binding pockets, as observed in PI3K inhibitors .

  • The trifluoromethylpyridine group remains intact under these conditions due to its electronic stability .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the brominated benzene ring facilitates nucleophilic displacement, particularly under basic or catalytic conditions.

Table 2: SNAr Reaction Parameters

NucleophileConditionsProduct ProfileBiological Relevance
AminesDIPEA, 100°C, DMSO4-Aminoaryl derivativesImproved ET receptor binding
ThiolsCuI, DMF, 120°C4-Sulfanylaryl derivativesEnhanced metabolic stability

Key Findings:

  • Substitution with amines generates derivatives showing sub-nanomolar affinity for endothelin receptors (ETₐ/ETᴃ) .

  • Thiol-substituted analogs demonstrate reduced CYP450-mediated oxidation due to steric shielding .

Functionalization of the Sulfonamide Group

The sulfonamide moiety participates in alkylation, acylation, and condensation reactions to modify solubility and target selectivity.

Table 3: Sulfonamide Derivatization Strategies

Reaction TypeReagents/ConditionsProduct OutcomePharmacological Impact
AlkylationNaH, iodomethane, DMAcN-MethylsulfonamideIncreased oral bioavailability
Aldol CondensationTEA, benzaldehyde derivativesα,β-Unsurated ketone adductsEnhanced hCA IX inhibition

Key Findings:

  • N-Alkylation reduces hydrogen-bonding capacity, favoring blood-brain barrier penetration in CNS-targeted analogs .

  • Aldol adducts exhibit potent carbonic anhydrase IX inhibition, relevant for anticancer applications .

Stability Under Reductive Conditions

The trifluoromethyl group and sulfonamide linkage remain stable under standard reduction protocols, enabling selective transformations:

Table 4: Reductive Tolerance Assessment

ConditionBromine FatePyridine StabilitySulfonamide Integrity
H₂, Pd/C, EtOHReduced to HIntactIntact
Zn/NH₄Cl, THF/H₂OReduced to HIntactPartial hydrolysis

Key Findings:

  • Hydrogenolysis selectively removes bromine without affecting the trifluoromethyl group or sulfonamide .

  • Zinc-mediated reduction may partially cleave the sulfonamide under acidic conditions .

Heterocyclic Ring Functionalization

The 5-(trifluoromethyl)pyridine moiety undergoes electrophilic substitution at specific positions, guided by its electronic profile:

Table 5: Pyridine Ring Reactivity

ReactionPosition ModifiedConditionsOutcome
Nitration3-positionHNO₃, H₂SO₄, 0°C3-Nitro derivative (low yield)
Halogenation4-positionNBS, AIBN, CCl₄4-Bromo adduct (competing pathways)

Key Findings:

  • The trifluoromethyl group strongly directs electrophiles to the meta position (C3) .

  • Competing bromination at the benzene ring limits synthetic utility for pyridine functionalization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention for its potential as an inhibitor of key enzymes involved in cancer and inflammatory pathways. Notably, it interacts with phosphoinositide 3-kinase (PI3K), a critical regulator of cell growth and survival. Inhibition of the PI3K pathway can lead to reduced cell proliferation, making this compound a candidate for therapeutic applications in oncology.

Research has shown that 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exhibits significant biological activity:

  • Enzyme Inhibition : The compound inhibits various enzymes linked to cancer progression and inflammation.
  • Cell Proliferation : Studies indicate its potential to modulate cellular signaling pathways, impacting mechanisms related to cell growth and survival.

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties, and this compound is no exception. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its lipophilicity, which is crucial for antimicrobial activity.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications on the phenyl ring influence antimicrobial efficacy:

  • Compounds with electron-withdrawing groups exhibit increased antibacterial resistance against strains like Staphylococcus aureus and Salmonella typhimurium.
  • The lipophilicity of the compound is directly correlated with its antimicrobial activity, suggesting that optimizing substituents can enhance efficacy against various microbial pathogens .

Drug Development

The trifluoromethyl group in this compound has been associated with improved metabolic stability and bioavailability in drug formulations.

FDA-Approved Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights their significance in modern pharmacology. The structural motifs found in these drugs often contribute to their therapeutic effects, indicating that compounds like this compound could serve as valuable templates for new drug discoveries .

Material Science Applications

Beyond medicinal applications, the unique properties of this compound make it suitable for material science investigations:

  • Polymer Chemistry : Its sulfonamide group can be utilized in synthesizing novel polymeric materials with tailored properties.
  • Nanotechnology : The compound's ability to interact with various substrates could lead to applications in nanomaterials for drug delivery systems or sensors.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

StudyFocus AreaFindings
Cancer ResearchDemonstrated inhibition of PI3K signaling pathways, suggesting potential as an anticancer agent.
Antimicrobial ActivityIdentified significant antibacterial properties against S. aureus with MIC values indicating strong efficacy.
Drug DiscoveryExplored the role of trifluoromethyl groups in enhancing drug efficacy and stability in formulations.

Mecanismo De Acción

The mechanism by which 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety play crucial roles in its binding affinity and specificity. These interactions can modulate biological pathways, making the compound useful in drug development and biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is unique due to its combination of a bromine atom, trifluoromethyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

4-Bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide (CAS Number: 1092346-17-2) is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for drug development. This article delves into the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • A bromine atom
  • A sulfonamide group
  • A trifluoromethyl-substituted pyridine

These features contribute to its unique pharmacological properties and interactions within biological systems.

1. Enzyme Inhibition

This compound has been shown to inhibit several enzymes involved in cancer and inflammatory pathways. Notably, it interacts with phosphoinositide 3-kinase (PI3K), which plays a crucial role in regulating cell growth and survival. Inhibition of the PI3K pathway may lead to reduced cell proliferation, suggesting potential applications in oncology .

2. Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory activity. The sulfonamide class is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, studies have reported IC50 values for COX-2 inhibition that highlight the potential of these compounds in treating inflammatory diseases .

3. Apoptosis Induction

In vitro studies suggest that this compound may induce apoptosis in various cell types by increasing cytoplasmic calcium concentrations. This mechanism is significant as it links calcium signaling to apoptotic pathways, providing insight into how such compounds can be utilized in cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibition of PI3K, leading to reduced cell proliferation
Anti-inflammatoryInhibition of COX enzymes
Apoptosis InductionIncreased cytoplasmic calcium concentration

Case Study: Anti-Cancer Activity

A study explored the effects of this compound on cancer cell lines. The results indicated a significant decrease in cell viability correlated with increased concentrations of the compound. The mechanism was linked to the modulation of PI3K signaling pathways, emphasizing its potential as an anti-cancer agent .

Case Study: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of related sulfonamides. The results demonstrated that these compounds effectively reduced inflammation markers in animal models, suggesting a promising therapeutic role for this compound in managing chronic inflammatory conditions .

Propiedades

IUPAC Name

4-bromo-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrF3N2O2S/c19-14-5-7-16(8-6-14)27(25,26)24-15-3-1-2-12(10-15)17-9-4-13(11-23-17)18(20,21)22/h1-11,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVSPTQIPXBXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.